![molecular formula C15H14BrClN2OS B4119522 N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea](/img/structure/B4119522.png)
N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea, also known as BCT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCT has been found to possess various biological activities, including antitumor, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, leading to the disruption of microtubule formation and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the growth of fungi and viruses by disrupting their cellular processes. Furthermore, this compound has been shown to exhibit low toxicity in normal cells, making it a potential candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea is its broad-spectrum activity against various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea. One potential area of study is the development of this compound derivatives with improved solubility and potency. Another area of study is the investigation of this compound's potential as a combination therapy with other anticancer agents. Furthermore, the development of this compound as a targeted drug delivery system for cancer treatment is also an area of interest.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its antitumor, antifungal, and antiviral properties make it a promising candidate for further research and development. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, this compound has shown antiviral activity against the influenza virus.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(2-methoxyphenyl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2OS/c1-20-14-5-3-2-4-10(14)9-18-15(21)19-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYIRKXUUMASKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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